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molecular formula C10H10O3 B3249830 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-ethanone CAS No. 19813-62-8

1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-ethanone

Cat. No. B3249830
M. Wt: 178.18 g/mol
InChI Key: QMXNXMGUQSFTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108964B2

Procedure details

Prepared by reacting 1-(2,3-dihydroxy-phenyl)-ethanone with 1,2-dibromoethane in the presence of potassium carbonate in N,N-dimethylformamide at 100° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].Br[CH2:13][CH2:14]Br.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[O:8]1[C:7]2[CH:6]=[CH:5][CH:4]=[C:3]([C:9](=[O:11])[CH3:10])[C:2]=2[O:1][CH2:14][CH2:13]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC=C1O)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
at 100° C.

Outcomes

Product
Name
Type
Smiles
O1CCOC2=C1C=CC=C2C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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